molecular formula C19H19N7O B2827114 N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide CAS No. 2199280-63-0

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide

Cat. No.: B2827114
CAS No.: 2199280-63-0
M. Wt: 361.409
InChI Key: BCIYCDJRHRGXFM-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of triazolo[4,3-b]pyridazine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound includes a triazolo[4,3-b]pyridazine moiety, which is a fused heterocyclic system containing nitrogen atoms, making it a significant candidate for various pharmacological studies.

Mechanism of Action

Target of Action

The compound N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Triazole compounds, including the one , are capable of binding in the biological system with a variety of enzymes and receptors . This interaction leads to changes in the function of these targets, resulting in the compound’s biological activity. For example, some triazole derivatives have shown antimicrobial, antioxidant, and antiviral potential .

Biochemical Pathways

Triazole compounds are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways . For instance, they have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related triazolothiadiazine derivatives .

Result of Action

Triazole compounds have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and more . For instance, some triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide typically involves multiple steps:

    Formation of the Triazolo[4,3-b]pyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving suitable precursors like amino alcohols or halogenated intermediates.

    Indole Carboxamide Formation: The final step involves coupling the triazolo[4,3-b]pyridazine-azetidine intermediate with an indole carboxylic acid derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the triazolo[4,3-b]pyridazine ring.

    Reduction: Reduction reactions can target the nitrogen-containing heterocyclic rings, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully hydrogenated compounds.

Scientific Research Applications

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Triazolo[4,3-b]pyridazine Derivatives: These include other compounds with similar triazolo[4,3-b]pyridazine cores but different substituents, such as fluconazole and voriconazole.

    Indole Derivatives: Compounds like indomethacin and tryptophan, which contain the indole moiety but differ in their overall structure and biological activity.

Uniqueness

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide is unique due to its dual inhibitory action on c-Met and Pim-1 kinases, which is not commonly observed in other triazolo[4,3-b]pyridazine or indole derivatives. This dual inhibition makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c1-12-21-22-17-6-7-18(23-26(12)17)25-10-13(11-25)24(2)19(27)15-4-3-5-16-14(15)8-9-20-16/h3-9,13,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIYCDJRHRGXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=C5C=CNC5=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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